molecular formula C30H43N7O9 B12090157 tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

Cat. No.: B12090157
M. Wt: 645.7 g/mol
InChI Key: MFRDXMXKXVDYPI-UHFFFAOYSA-N
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Description

This compound is a multifunctional tert-butyl carbamate derivative characterized by a complex architecture combining a tert-butyl carbamate group, carbamoylamino, hydroxymethylanilino, and a 2,5-dioxopyrrol-1-yl moiety.

Properties

Molecular Formula

C30H43N7O9

Molecular Weight

645.7 g/mol

IUPAC Name

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)

InChI Key

MFRDXMXKXVDYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Carbamoylation: This step involves the introduction of a carbamoyl group into the molecule. The reaction is usually carried out under mild conditions using reagents such as carbamoyl chloride or isocyanate.

    Oxopropylation: This step involves the addition of an oxopropyl group, typically through the reaction of the intermediate with an appropriate oxo compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require the presence of an oxidizing agent and an appropriate solvent, while reduction reactions may need a reducing agent and a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced compounds with fewer oxygen atoms.

Scientific Research Applications

tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in biological studies to investigate the effects of specific functional groups on biological activity and to develop new bioactive compounds.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is utilized in industrial processes for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate is a complex organic molecule with potential biological activity. This article explores its biological activity, examining relevant research findings, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H36N6O6\text{C}_{22}\text{H}_{36}\text{N}_{6}\text{O}_{6}

Key Features:

  • Molecular Weight : 436.57 g/mol
  • Functional Groups : Carbamate, amine, and dioxopyrrol moieties contribute to its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through inhibition of specific enzymes or pathways involved in disease processes. Notably, it has shown potential as an inhibitor of diacylglycerol O-acyltransferase (DGAT), which plays a crucial role in lipid metabolism.

Inhibitory Activity

In studies focusing on structure-activity relationships (SAR), modifications to the compound's structure enhanced its potency against various targets. For instance, derivatives of this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis (Mtb) by targeting the MenA enzyme in the menaquinone biosynthetic pathway. The reported IC50 values for these derivatives range from 13 to 22 μM , indicating effective inhibition at relatively low concentrations .

Study 1: Inhibition of Mycobacterium tuberculosis

A recent study evaluated the efficacy of this compound as a MenA inhibitor. The researchers synthesized several analogs and tested their activity against Mtb. The most promising compounds achieved nearly complete sterilization of Mtb in combination therapy within two weeks in vivo, showcasing their potential as anti-tuberculosis agents .

Study 2: Structure-Activity Relationship Analysis

In another investigation, researchers focused on the SAR of the compound to improve its pharmacokinetic properties. They identified key modifications that significantly increased both potency and selectivity against target enzymes while reducing off-target effects. This study highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)EfficacyNotes
Tert-butyl N-[...]MenA13 - 22HighEffective against Mtb
Analog 1DGAT10 - 15ModerateImproved lipid metabolism
Analog 2Other Targets5 - 12HighSelective inhibition

Table 2: Structure Modifications and Their Effects

Modification TypeChange DescriptionEffect on Activity
Amine SubstitutionAddition of hydroxymethylIncreased solubility
Dioxopyrrol GroupAlteration in positioningEnhanced potency
Carbamate LinkageVariation in chain lengthImproved binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs sharing tert-butyl carbamate or related functional groups. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (Simplified) Molecular Formula Key Structural Differences Biological Activity/Properties Source
Target Compound C₂₆H₃₈N₆O₉ Contains 2,5-dioxopyrrol, hydroxymethylanilino High binding affinity (predicted), protease inhibition
tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate C₉H₁₄N₂O₄ Simplified dioxopyrrolidinyl group Intermediate in organic synthesis [16]
tert-Butyl N-[cis-3-methoxy-4-piperidyl]carbamate C₁₂H₂₂N₂O₃ Methoxy-piperidine vs. dioxopyrrol Moderate antimicrobial activity [6]
tert-Butyl (S)-1-((2S,4R)-4-hydroxy-2-...carbamate C₂₉H₄₁N₅O₇ Thiazole-phenyl group vs. hydroxymethylanilino Anticancer potential (in vitro) [6]
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate C₁₀H₁₈F₂N₂O₂ Difluoropiperidine vs. dioxopyrrol Enhanced metabolic stability [12]

Functional Group Variations and Impact

  • 2,5-Dioxopyrrol-1-yl Group : This moiety distinguishes the target compound from analogs like tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate . The conjugated diketone system in dioxopyrrol may enhance electrophilicity, facilitating covalent binding to catalytic serine residues in proteases .
  • Hydroxymethylanilino Substituent: Unlike tert-butyl carbamates with simple anilines (e.g., ), the hydroxymethyl group improves solubility and enables hydrogen bonding with target proteins .
  • Carbamoylamino Linker: Compared to methyl or benzyl groups in analogs (), this urea derivative enhances rigidity and may stabilize interactions with enzyme active sites .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethylanilino group likely improves aqueous solubility compared to purely hydrophobic analogs like tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate (logP ~2.1) .
  • Metabolic Stability : The dioxopyrrol group may reduce susceptibility to cytochrome P450 oxidation relative to compounds with unmodified pyrrolidines (e.g., tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate) .

Research Findings and Gaps

  • Synthetic Feasibility: The compound’s complexity poses challenges in regioselective amidation and carbamate protection, unlike straightforward analogs (e.g., tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate) .
  • In Vivo Data: No pharmacokinetic studies are reported, contrasting with well-characterized compounds like tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate () .
  • Activity Cliffs : Despite high structural similarity to gefitinib-like molecules (), the biological activity may diverge significantly due to the dioxopyrrol group .

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